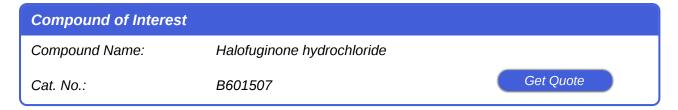


Halofuginone Hydrochloride: A Technical Guide to Synthesis, Chemical Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Halofuginone, a synthetic halogenated derivative of the natural quinazolinone alkaloid febrifugine, has garnered significant attention for its potent and diverse biological activities.[1] This technical guide provides an in-depth overview of **halofuginone hydrochloride**, focusing on its synthesis, chemical properties, and multifaceted mechanisms of action. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of its key signaling pathways. Halofuginone's unique ability to inhibit prolyl-tRNA synthetase (ProRS) and modulate the Transforming Growth Factor-beta (TGF- β) signaling pathway underpins its therapeutic potential in a range of diseases, including fibrosis, cancer, and autoimmune disorders.[2][3]

Chemical Properties

Halofuginone hydrochloride is a crystalline solid with established physicochemical properties critical for its handling and formulation in research and development.[4][5]



Property	Value	Source	
Chemical Name	7-bromo-6-chloro-3-[3- [(2R,3S)-3-hydroxy-2- piperidinyl]-2-oxopropyl]-4(3H)- quinazolinone, monohydrochloride	[6]	
CAS Number	1217623-74-9	[7]	
Molecular Formula	C16H17BrClN3O3 • HCl	[6]	
Molecular Weight	451.1 g/mol	[6]	
Purity	≥95%	[4]	
Appearance	Crystalline solid	[4]	
Solubility	Soluble in DMSO and water	[4][6]	
Storage	-20°C	[4]	
Stability	≥ 4 years	[4]	
UV/Vis. λmax	242, 274, 314, 327 nm	[6]	

Synthesis of Halofuginone Hydrochloride

The synthesis of halofuginone has been approached through various routes, often involving the preparation of two key intermediates: a substituted 4(3H)-quinazolinone and a piperidine moiety.[8] A novel, expedient total synthesis of halofuginone hydrobromide has been developed to be more suitable for industrial production.[8][9]

General Synthetic Strategy

A common strategy involves a multi-step process that includes the synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one, followed by the introduction of a side chain and subsequent reactions to form the piperidine ring and yield the final product.[8][10]

Example Experimental Protocol for Synthesis



The following protocol is a summarized example based on a published novel synthesis route for halofuginone hydrobromide, which can be adapted for the hydrochloride salt.[8][9]

Step 1: Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one

This intermediate can be prepared from m-chlorotoluene through a conventional process.[8]
 [10]

Step 2: Introduction of the Acetonyl Group

• 7-bromo-6-chloroquinazolin-4(3H)-one is reacted with chloroacetone to introduce the acetonyl side chain, forming 7-bromo-6-chloro-3-(2-oxopropyl)quinazolin-4(3H)-one.[8]

Step 3: Ammonolysis, Purification, and Salification

- A patented process describes a three-step reaction starting from 7-bromo-3-(8-bromo-5hydroxy-2-oxo-3-octenyl)-6-chloro-4(3H)-quinazolinone.[9]
- Ammonolysis: The starting material is reacted with a solvent (e.g., acetonitrile) and ammonia water at 70-80°C for 4 hours. The solvent is then evaporated.[9]
- Purification: The resulting concentrate is purified.
- Salification: The purified intermediate is reacted with hydrobromic acid (or hydrochloric acid for the hydrochloride salt) in a solvent like methanol or ethanol at 35-55°C for 2.5-3 hours.
 The reaction mixture is then cooled to 0-5°C, and the product is isolated by centrifugation and drying.[9]

This novel process is reported to have a total yield of up to 79.4%, with the final product having a purity of approximately 97.2-97.6%.[9]

Biological Activity and Mechanisms of Action

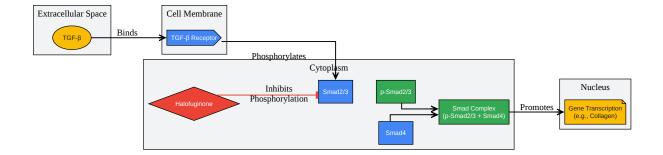
Halofuginone exhibits a wide range of biological activities, primarily through two distinct mechanisms of action: inhibition of the TGF-β signaling pathway and activation of the Amino Acid Starvation Response (AAR).[2][3]



Inhibition of TGF-β Signaling

Halofuginone is a potent inhibitor of the TGF- β signaling pathway, which plays a critical role in fibrosis and tumor progression.[11][12][13]

- Mechanism: Halofuginone prevents the phosphorylation of Smad3, a key downstream mediator in the TGF-β pathway.[2][3] This inhibition leads to a reduction in the differentiation of fibroblasts into myofibroblasts and a decrease in the synthesis of extracellular matrix proteins like type I collagen.[2][11][14] It has also been shown to elevate the expression of the inhibitory Smad7.[11]
- Therapeutic Implications: This mechanism underlies halofuginone's anti-fibrotic effects in various tissues and its ability to inhibit tumor growth and metastasis.[6][11][15]



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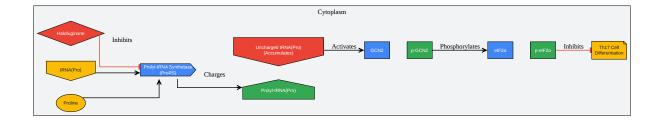
Caption: Halofuginone inhibits the TGF- β signaling pathway.

Activation of the Amino Acid Starvation Response (AAR)

Halofuginone is a competitive inhibitor of prolyl-tRNA synthetase (ProRS), the enzyme responsible for charging tRNA with proline.[7][16]



- Mechanism: By binding to ProRS, halofuginone prevents the formation of prolyl-tRNA, leading to an accumulation of uncharged tRNAPro.[16] This mimics a state of proline starvation and activates the AAR pathway.[17][18] A key event in this pathway is the activation of the kinase GCN2, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[12]
- Therapeutic Implications: The activation of AAR selectively inhibits the differentiation of proinflammatory T helper 17 (Th17) cells, which are key mediators of autoimmune diseases.[1]
 [17][18] This makes halofuginone a promising candidate for treating autoimmune and
 inflammatory conditions.[2] This mechanism also contributes to its antimalarial activity.[2]



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Caption: Halofuginone activates the Amino Acid Starvation Response.

Quantitative Biological Data

The biological activity of halofuginone has been quantified in various assays, demonstrating its high potency.



Parameter	Target/Cell Line	Value	Source
Ki	Prolyl-tRNA synthetase	18.3 nM	[7][19]
IC50	Th17 cell differentiation	3.6 ± 0.4 nM	[18]
IC50	KYSE70 cells (48 hours)	114.6 nM	[7]
IC50	A549 cells (48 hours)	58.9 nM	[7]
IC50	NRF2 protein (KYSE70 cells, 24 hours)	22.3 nM	[7]
IC50	NRF2 protein (A549 cells, 24 hours)	37.2 nM	[7]
IC50	Global protein synthesis (KYSE70 cells)	22.6 nM	[7]
IC50	Global protein synthesis (A549 cells)	45.7 nM	[7]
IC50	P. berghei sporozoite load in HepG2 cells	17 nM	[2]

Experimental Protocols for Biological Assays Prolyl-tRNA Synthetase (ProRS) Activity Assay

This assay measures the enzymatic activity of ProRS and its inhibition by halofuginone.

- Enzyme Source: The prolyl tRNA synthetase domain of human EPRS (ProRS) is expressed in E. coli with a 6-his tag and purified.[19]
- Assay Principle: The enzymatic activity is determined by measuring the incorporation of ³H-Proline into the tRNA fraction.[19]



Procedure:

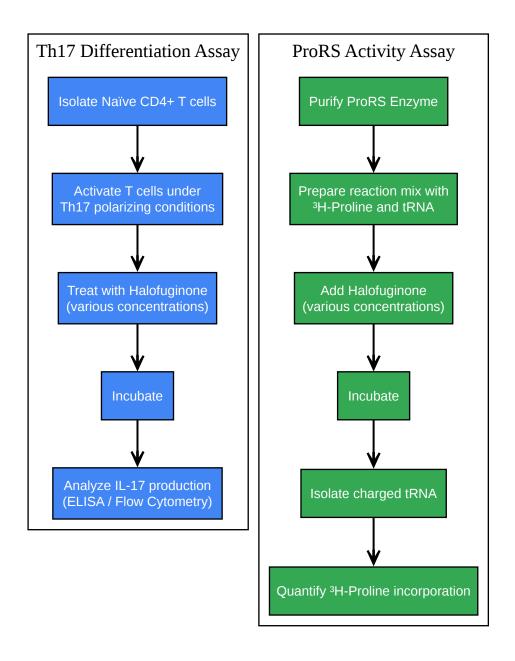
- A reaction mixture is prepared containing the purified ProRS enzyme (e.g., 40 nM active enzyme), tRNA, ³H-Proline, and other necessary components.[19]
- The reaction is initiated and incubated.
- The charged tRNA fraction is isolated using rapid batchwise binding to Mono Q sepharose.[19]
- The amount of incorporated ³H-Proline is quantified by liquid scintillation counting.[19]
- To determine the inhibitory effect of halofuginone, the assay is performed in the presence of varying concentrations of the compound.

Th17 Cell Differentiation Assay

This assay evaluates the effect of halofuginone on the differentiation of naïve T cells into Th17 cells.

- Cell Source: Primary murine CD4+ CD25- T cells.[19]
- Procedure:
 - Naïve CD4+ T cells are activated through the T cell receptor (TCR) in Th17 polarizing conditions (e.g., in the presence of IL-6 and TGF-β).[17][18]
 - The cells are cultured in the presence of varying concentrations of halofuginone (e.g., 5-20 nM) or a vehicle control.[19]
 - After a suitable incubation period (e.g., 4 or 24 hours), the differentiation into Th17 cells is assessed.[19]
 - Assessment can be done by measuring the production of IL-17, the signature cytokine of Th17 cells, using methods like ELISA or intracellular cytokine staining followed by flow cytometry.[18]





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Caption: General experimental workflows for key biological assays.

Conclusion

Halofuginone hydrochloride is a small molecule with significant therapeutic potential stemming from its well-defined dual mechanisms of action. Its ability to inhibit both prolyl-tRNA synthetase and the TGF-β signaling pathway provides a strong rationale for its further investigation in the treatment of fibrotic diseases, various cancers, and autoimmune disorders. This technical guide offers a foundational resource for researchers, providing essential



information on its synthesis, chemical properties, and biological activities, thereby facilitating future research and development efforts.

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